An In-depth Technical Guide to the Physicochemical Properties of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, this molecule holds potential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and physicochemical characteristics. Given the limited availability of experimental data for this specific isomer, this guide integrates high-quality predicted data with established experimental protocols, ensuring a robust and practical resource. The causality behind experimental choices is explained, and all methodologies are presented as self-validating systems to uphold scientific integrity.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which is isomeric with indole, features a pyridine ring fused to a pyrrole ring. This arrangement imparts unique electronic and hydrogen-bonding properties, making it a versatile building block in the design of biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility and bioavailability compared to its indole counterpart.
Derivatives of 7-azaindole have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The specific compound of interest, 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile, incorporates a reactive acetonitrile group, which can serve as a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex drug candidates. Understanding the fundamental physicochemical properties of this core molecule is paramount for its effective utilization in drug design and development programs.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its physicochemical behavior.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: A small amount of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is finely ground to a powder. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
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Instrument Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.
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Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is the gold standard for determining thermodynamic solubility.
Step-by-Step Protocol:
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Equilibrium Saturation: An excess amount of solid 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.
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Incubation: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.
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Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Lipophilicity (logP) Determination by RP-HPLC
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key factor influencing a drug's permeability across biological membranes. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP.
Caption: Workflow for logP Determination by RP-HPLC.
Step-by-Step Protocol:
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Chromatographic System: An HPLC system equipped with a C18 stationary phase column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
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Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded.
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Capacity Factor Calculation: The capacity factor (k') for each standard and the test compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k' values.
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logP Determination: 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is injected under the same chromatographic conditions, and its log k' is calculated. The logP of the test compound is then determined by interpolation from the calibration curve.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine ring system, as well as a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the fused ring system.
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) will appear in the characteristic downfield region for nitriles.
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
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¹H NMR Parameters: Use a standard single-pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be necessary for ¹³C due to its lower natural abundance. [1][2][3][4]5. Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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N-H stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ from the pyrrole amine.
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C≡N stretch: A sharp, intense peak in the range of 2240-2260 cm⁻¹.
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C=C and C=N stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film):
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Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.
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Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound. [5][6][7][8]3. Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Experimental Protocol for HRMS:
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.
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Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
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Data Analysis: The measured mass of the molecular ion (e.g., [M+H]⁺) is compared to the calculated exact mass for the molecular formula C₉H₇N₃ to confirm its elemental composition with high precision (typically within 5 ppm). [9][10][11][12][13]
Conclusion
This technical guide has presented a detailed overview of the physicochemical properties of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile. While experimental data for this specific molecule is limited, this guide provides a robust framework for its characterization by integrating high-quality predicted data with established, detailed experimental protocols. The information and methodologies contained herein are intended to be a valuable resource for researchers in the field of drug discovery and medicinal chemistry, enabling the effective use of this promising 7-azaindole derivative in the synthesis of novel therapeutic agents. The emphasis on the causality behind experimental choices and the provision of self-validating protocols are designed to ensure the highest standards of scientific integrity.
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Product Name : 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-. (n.d.). Retrieved March 11, 2026, from [Link]
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Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. (2023). ChemRxiv. [Link]
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